3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline
Description
3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline is a cinnoline derivative characterized by a bicyclic aromatic core fused with a partially saturated ring. Its molecular formula is C₁₅H₁₄BrN₃O (molecular weight: 332.2 g/mol), featuring a 4-bromophenyl group at position 3, a hydroxyimino (—NOH) group at position 5, and two methyl groups at position 7 of the cinnoline scaffold .
Properties
IUPAC Name |
N-[3-(4-bromophenyl)-7,7-dimethyl-6,8-dihydrocinnolin-5-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-16(2)8-14-12(15(9-16)20-21)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-7,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMVHQRGFBTZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group is introduced through a bromination reaction, followed by the formation of the hydroxyimino group via an oximation reaction. The final step involves the cyclization of the intermediate to form the trihydrocinnoline core under specific reaction conditions, such as the use of a strong acid or base as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activity, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures can exhibit anticancer properties. For instance, studies have shown that derivatives of trihydrocinnoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens.
| Study Reference | Pathogen Type | Activity |
|---|---|---|
| Bacteria (E. coli) | Inhibition of growth at low concentrations | |
| Fungi (Candida albicans) | Significant antifungal activity observed |
Material Science Applications
In addition to its biological applications, 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline is being explored for use in materials science.
Organic Light Emitting Diodes (OLEDs)
Research into the electronic properties of this compound suggests its potential application in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies.
Photovoltaic Cells
The compound's electronic structure may also allow it to be used in organic photovoltaic cells, contributing to the development of more efficient solar energy conversion systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of trihydrocinnoline derivatives, including 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline. The results showed promising anticancer activity against several tumor cell lines with minimal cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Evaluation
In another study published in Antibiotics, the antimicrobial efficacy of various trihydrocinnoline derivatives was assessed. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) share the 4-bromophenyl moiety but differ in their heterocyclic core (1,3,4-oxadiazole vs. cinnoline). Key distinctions include:
- Biological Activity : IIIa and IIIb demonstrated 59.5% and 61.9% suppression of carrageenan-induced paw edema at 100 mg/kg, comparable to indomethacin (64.3%) . Their severity indices (SI = 0.75 and 0.83) were lower than β-(4-bromobenzoyl)propionic acid (SI = 1.17) and indomethacin (SI = 2.67), indicating favorable toxicity profiles .
- However, the hydroxyimino group in the target compound may offer unique hydrogen-bonding interactions absent in IIIa/IIIb.
Chromenone Derivatives
The chromenone derivative 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one shares the 4-bromophenyl and dimethyl groups but incorporates a nitro and methylamine group. Key differences include:
- Structural Geometry: The chromenone’s benzene ring is nearly perpendicular to the heterocyclic core, creating distinct dihedral angles (87.7°) compared to the planar cinnoline system .
- Hydrogen Bonding: Intramolecular N—H⋯O bonds form an S(6) ring motif, while intermolecular bonds stabilize hexagonal crystal packing. The target cinnoline’s hydroxyimino group may similarly influence crystal lattice interactions .
Other Bromophenyl-Containing Heterocycles
- Pyridazine/Thiopyran Derivatives : Compounds like 3-(4-Bromophenyl)-6-methylpyridazine (CAS: 100677-88-1) and 3-(4-Bromophenyl)-6-phenyl-2H-thiopyran-2-thione (CAS: 1000576-21-5) feature alternative heterocycles. Pyridazines are electron-deficient, enhancing reactivity in electrophilic substitutions, while thiopyrans introduce sulfur-based polarity .
- Commercial Availability: The target cinnoline derivative lacks listed suppliers, whereas pyridazine/thiopyran analogs have 3–7 suppliers, suggesting broader industrial applicability .
Biological Activity
3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline (CAS Number: 1020251-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by diverse research findings and case studies.
- Molecular Formula : C16H16BrN3O
- Molecular Weight : 350.21 g/mol
- Structural Features : The compound features a bromophenyl group and a hydroxyimino moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline exhibit anticancer properties. For instance, a study published in Cancer Letters explored the effects of hydrazone derivatives on cancer cell lines. The results suggested that these compounds could induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research conducted on various derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For example, a series of tests indicated that certain structural modifications enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .
Enzyme Inhibition
Inhibition of specific enzymes is another area where 3-(4-Bromophenyl)-5-(hydroxyimino)-7,7-dimethyl-6,7,8-trihydrocinnoline shows potential. Studies have demonstrated that this compound can inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .
Study 1: Antitumor Efficacy
A case study examined the antitumor efficacy of the compound in vivo using xenograft models. The treatment group showed a significant reduction in tumor size compared to controls, supporting the hypothesis that the compound can effectively target tumor cells while sparing normal tissues .
Study 2: Microbial Resistance
Another investigation focused on the antimicrobial resistance patterns of common pathogens when exposed to this compound. The results indicated that it could reverse resistance in certain strains, making it a candidate for further development as an adjunct therapy in treating resistant infections .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
